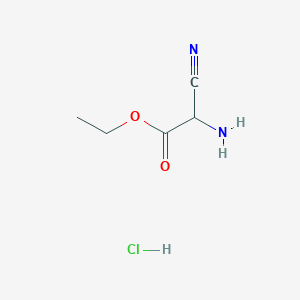

Ethyl 2-amino-2-cyanoacetate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-amino-2-cyanoacetate hydrochloride is an organic compound with the molecular formula C5H8ClN2O2. It is a derivative of cyanoacetic acid and is commonly used in organic synthesis due to its versatile reactivity. This compound is particularly significant in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-cyanoacetate hydrochloride typically involves the reaction of ethyl cyanoacetate with ammonia or an amine under specific conditions. One common method is the base-catalyzed condensation of ethyl cyanoacetate with an amine in an ethanolic sodium ethoxide solution . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to maximize yield and purity. The product is then purified through crystallization or other separation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-2-cyanoacetate hydrochloride undergoes various chemical reactions, including:

Condensation Reactions: The active hydrogen on the C-2 position allows it to participate in condensation reactions with aldehydes and ketones, forming various heterocyclic compounds.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Cyclization Reactions: It can form cyclic compounds through intramolecular reactions, which are valuable in synthesizing complex heterocycles.

Common Reagents and Conditions

Ethanolic Sodium Ethoxide: Used as a base in condensation reactions.

Aldehydes and Ketones: React with the compound in condensation reactions to form heterocycles.

Ammonia or Amines: Used in the initial synthesis of the compound.

Major Products Formed

The major products formed from reactions involving this compound are various heterocyclic compounds, such as pyrroles, pyrazoles, and thiazoles, which have significant biological and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

Ethyl 2-amino-2-cyanoacetate hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity is attributed to the presence of both cyano and ester functional groups, allowing it to participate in various bond-forming reactions, such as:

- Condensation Reactions : It can undergo Knoevenagel condensation, leading to the formation of α,β-unsaturated carbonyl compounds.

- Michael Addition : The compound acts as a nucleophile in Michael addition reactions, facilitating the synthesis of diverse heterocycles.

Biological Applications

Drug Development

In medicinal chemistry, this compound is utilized in the development of biologically active molecules. Its derivatives have been explored for their potential therapeutic effects, particularly:

- Neuroprotective Properties : Research indicates that this compound may mitigate neurodegeneration and enhance cognitive function in animal models through antioxidant mechanisms.

- Cytotoxicity Against Cancer Cells : A study demonstrated that certain derivatives exhibited submicromolar potency against human T-cell acute lymphoblastoid leukemia and oral epidermoid carcinoma cell lines, suggesting potential as lead compounds for cancer therapy.

Industrial Applications

Material Science

In industrial settings, this compound is employed in the synthesis of materials with specific properties. It is particularly valuable in producing polymers and dyes due to its ability to form diverse heterocyclic compounds.

Cytotoxicity Study

A significant investigation evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines. The results indicated promising activity, highlighting its potential for further development into anticancer agents.

Synthesis of Heterocycles

Another study focused on using this compound as an intermediate for synthesizing novel heterocyclic compounds. These derivatives demonstrated antibacterial and antifungal properties, showcasing their potential application in pharmaceuticals.

Wirkmechanismus

The mechanism of action of ethyl 2-amino-2-cyanoacetate hydrochloride involves its reactivity towards nucleophiles and electrophiles. The compound’s cyano and ester groups make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, it acts as a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl cyanoacetate: A precursor in the synthesis of ethyl 2-amino-2-cyanoacetate hydrochloride.

Cyanoacetamide: Another derivative of cyanoacetic acid with similar reactivity.

2-Amino-2-cyanoacetamide: Shares similar functional groups and reactivity.

Uniqueness

This compound is unique due to its combination of cyano and ester functional groups, which provide it with a high degree of reactivity and versatility in organic synthesis. This makes it particularly valuable in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry and material science .

Biologische Aktivität

Ethyl 2-amino-2-cyanoacetate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and relevant case studies.

This compound is a derivative of cyanoacetamide, characterized by its unique combination of cyano and ester functional groups. These features contribute to its high reactivity, making it a valuable building block in organic synthesis and drug development. The compound can participate in various biochemical reactions, including condensation and substitution reactions, which are crucial for synthesizing biologically active molecules.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For instance, it participates in Knoevenagel condensation and Michael addition reactions, essential for synthesizing various pharmacologically active substances.

- Metabolic Pathways : this compound is involved in metabolic pathways that convert it into biologically active derivatives. It has been shown to participate in the synthesis of N-cyanoacetamide derivatives, which serve as precursors for various heterocyclic compounds with significant biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, a structure-activity relationship (SAR) study indicated that modifications at specific positions on the compound can enhance its potency against multidrug-resistant (MDR) cancer cells .

Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective properties. In animal models, the compound has been shown to mitigate neurodegeneration and improve cognitive function, potentially through its antioxidant effects and ability to modulate neurotransmitter systems.

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of this compound derivatives against human T-cell acute lymphoblastoid leukemia (CCRF-HSB-2) and oral epidermoid carcinoma (KB) cell lines. Results indicated that certain analogues exhibited submicromolar potency, suggesting their potential as lead compounds for cancer therapy .

- Synthesis of Heterocyclic Compounds : In another investigation, this compound was utilized as an intermediate in synthesizing novel heterocyclic compounds with anticipated biological activity. The study demonstrated that these derivatives showed promising antibacterial and antifungal properties .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it undergoes rapid metabolism and distribution in biological systems. Its stability under physiological conditions is influenced by environmental factors such as pH and temperature, which can affect its efficacy and safety profile.

Comparative Analysis with Similar Compounds

| Compound | Key Properties | Biological Activity |

|---|---|---|

| Ethyl Cyanoacetate | Precursor for various derivatives | Moderate cytotoxicity |

| Cyanoacetamide | Similar reactivity | Antimicrobial properties |

| 2-Amino-2-Cyanoacetamide | Shares functional groups | Potential neuroprotective effects |

This compound stands out due to its unique structural features that enhance its reactivity and versatility in synthesizing biologically active compounds.

Eigenschaften

IUPAC Name |

ethyl 2-amino-2-cyanoacetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.ClH/c1-2-9-5(8)4(7)3-6;/h4H,2,7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRUKTURWKAANF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.